Cas no 1707585-92-9 (6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine)

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine structure
1707585-92-9 structure
商品名:6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine
CAS番号:1707585-92-9
MF:C10H11ClF2N4
メガワット:260.670947313309
CID:6578418
PubChem ID:97618513

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine
    • 9H-Purine, 6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)-
    • 6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)-9H-purine
    • 1707585-92-9
    • 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
    • A907495
    • インチ: 1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3
    • InChIKey: PMMARBIDWQVKHE-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=NC=NC=2Cl)N(CC(C)C)C=1C(F)F

計算された属性

  • せいみつぶんしりょう: 260.0640304g/mol
  • どういたいしつりょう: 260.0640304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM230984-1g
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
1707585-92-9 97%
1g
$510 2023-02-17
Ambeed
A148558-1g
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
1707585-92-9 97%
1g
$515.0 2024-04-23
Chemenu
CM230984-1g
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
1707585-92-9 97%
1g
$482 2021-08-04
Chemenu
CM230984-5g
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
1707585-92-9 97%
5g
$1094 2021-08-04
Chemenu
CM230984-10g
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
1707585-92-9 97%
10g
$1533 2021-08-04

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 関連文献

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purineに関する追加情報

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine (CAS 1707585-92-9): A Comprehensive Overview

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine (CAS 1707585-92-9) is a specialized purine derivative that has garnered significant attention in pharmaceutical research and organic synthesis. This compound, characterized by its unique chloro-difluoromethyl-isobutyl substitution pattern, serves as a valuable building block for drug discovery and medicinal chemistry applications. Its molecular structure combines halogenated and alkylated functionalities, making it particularly interesting for researchers exploring structure-activity relationships in bioactive molecules.

The growing interest in fluorinated purine derivatives like 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine stems from their potential applications in developing novel therapeutic agents. Recent trends in pharmaceutical chemistry highlight the importance of fluorine-containing compounds, as the introduction of fluorine atoms can significantly alter a molecule's bioavailability, metabolic stability, and binding affinity. This compound's difluoromethyl group at the 8-position and isobutyl substitution at N-9 position make it particularly valuable for kinase inhibitor development and nucleoside analog synthesis.

From a synthetic chemistry perspective, CAS 1707585-92-9 represents an interesting case study in heterocyclic compound modification. The presence of both electron-withdrawing (chloro and difluoromethyl) and electron-donating (isobutyl) groups creates unique electronic properties that can be exploited in various chemical transformations. Researchers frequently search for information about purine ring functionalization techniques and selective halogenation methods, making this compound relevant to current synthetic chemistry discussions.

The pharmaceutical applications of 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine are particularly noteworthy. As the industry focuses on targeted therapies and personalized medicine, compounds with such specific substitution patterns become increasingly valuable. The chloro-difluoromethyl purine scaffold has shown promise in the development of compounds targeting various disease pathways, including inflammation and proliferative disorders. This aligns with current research trends investigating small molecule modulators of biological pathways.

Quality control and characterization of CAS 1707585-92-9 involve advanced analytical techniques. Modern pharmaceutical development requires rigorous purity assessment and structural verification of building blocks like this purine derivative. Researchers often inquire about HPLC methods for purine analysis and NMR characterization of fluorinated compounds, reflecting the technical challenges associated with working with such specialized chemicals.

The stability and storage conditions of 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine are frequent topics of discussion among laboratory professionals. Proper handling of halogenated purine derivatives requires understanding their sensitivity to light, moisture, and temperature variations. These practical considerations are crucial for maintaining compound integrity during medicinal chemistry optimization campaigns and high-throughput screening processes.

In the context of intellectual property, CAS 1707585-92-9 represents an important intermediate in several patent families. The pharmaceutical industry's focus on novel chemical entities has increased demand for well-characterized building blocks like this compound. Patent searches frequently reveal the utility of such modified purine cores in various therapeutic applications, particularly in areas requiring selective enzyme inhibition.

From a commercial availability standpoint, 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine is typically supplied to research institutions and pharmaceutical developers under strict quality control measures. The compound's specifications often include detailed information about chromatographic purity, residual solvent content, and isomeric composition, reflecting the high standards required for drug discovery applications.

Environmental and safety considerations for CAS 1707585-92-9 follow standard laboratory protocols for handling halogenated organic compounds. While not classified as highly hazardous, proper laboratory waste management procedures should be observed when working with this material. These precautions align with the pharmaceutical industry's increasing emphasis on green chemistry principles and sustainable research practices.

The future research directions for 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine are closely tied to advances in medicinal chemistry and drug design. As computational methods for molecular property prediction improve, compounds with such specific substitution patterns become valuable test cases for validating new cheminformatics algorithms and QSAR models.

In summary, 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine (CAS 1707585-92-9) represents a sophisticated chemical tool for pharmaceutical research. Its unique combination of substituents offers multiple vectors for structural optimization, making it relevant to current drug discovery paradigms focusing on molecular diversity and target specificity. As research into purine-based therapeutics continues to advance, compounds like this will remain important subjects of study in both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1707585-92-9)6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
A907495
清らかである:99%
はかる:1g
価格 ($):464.0